ETHYL 2-(NAPHTHALEN-2-YLOXY)ACETATE

描述

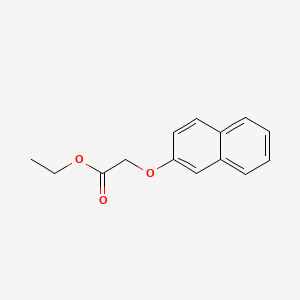

Ethyl 2-(naphthalen-2-yloxy)acetate is an organic compound with the molecular formula C14H14O3. It is an ester derived from naphthalene and acetic acid. This compound is known for its applications in organic synthesis and as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

准备方法

Synthetic Routes and Reaction Conditions: Ethyl 2-(naphthalen-2-yloxy)acetate can be synthesized through the reaction of 2-naphthol with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dry acetone and requires refluxing for several hours . The reaction can be represented as follows:

C10H7OH+ClCH2COOEt→C10H7OCH2COOEt+HCl

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve phase transfer catalysis and ultrasound irradiation to enhance the reaction rate and yield. Tetrabutylammonium bromide is often used as a phase transfer catalyst, and the reaction is carried out under solid-liquid heterogeneous conditions .

化学反应分析

Types of Reactions: Ethyl 2-(naphthalen-2-yloxy)acetate undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to yield 2-(naphthalen-2-yloxy)acetic acid.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The naphthyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with reagents like hydrochloric acid or sodium hydroxide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) for halogenation.

Major Products:

Hydrolysis: 2-(naphthalen-2-yloxy)acetic acid.

Reduction: 2-(naphthalen-2-yloxy)ethanol.

Substitution: Nitrated or halogenated derivatives of this compound.

科学研究应用

Organic Synthesis

Ethyl 2-(naphthalen-2-yloxy)acetate serves as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its structural similarity to non-steroidal anti-inflammatory drugs (NSAIDs) suggests potential applications in drug development, particularly in creating compounds that modulate inflammatory pathways or inhibit pain signaling mechanisms .

Research has highlighted the compound's potential biological activities, particularly its anticancer and antimicrobial properties.

-

Anticancer Properties : this compound has been evaluated for its cytotoxic effects against various cancer cell lines. A study indicated that it exhibited significant binding affinities to histone deacetylase enzymes, suggesting potential inhibitory activity against cancer cell proliferation .

Table 1: Binding Affinities Against Histone Deacetylases

Compound Binding Energy (kcal/mol) This compound -10.08 to -9.08 Co-crystallized ligand (PDB: 4LY1) -9.75 - Antimicrobial Activity : The compound has demonstrated significant antibacterial and antifungal activities in vitro, making it a candidate for further exploration in treating infections caused by resistant strains of bacteria and fungi .

Material Science

In material science, this compound's unique properties can be exploited for developing functional materials. Its reactivity allows it to participate in various chemical reactions, including hydrolysis and reduction, which can lead to the formation of new materials with desired characteristics .

Anticancer Study

A recent study assessed the anticancer efficacy of this compound against breast cancer cell lines (MCF-7). The compound exhibited an IC50 value indicating effective cytotoxicity at low concentrations, highlighting its potential as a therapeutic agent .

Antimicrobial Efficacy

Another study evaluated the antimicrobial properties of this compound against common pathogens. Results showed strong inhibition zones against both Gram-positive and Gram-negative bacteria, underscoring its potential as a broad-spectrum antimicrobial agent .

作用机制

The mechanism of action of ethyl 2-(naphthalen-2-yloxy)acetate depends on its specific application. In the context of its use as an intermediate in drug synthesis, it may undergo various transformations to yield active pharmaceutical ingredients. The molecular targets and pathways involved would be specific to the final drug product.

相似化合物的比较

Ethyl 2-(naphthalen-2-yloxy)acetate can be compared with other similar compounds such as:

Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

2-(Naphthalen-2-yloxy)acetic acid: The carboxylic acid derivative of this compound.

2-(Naphthalen-2-yloxy)ethanol: The alcohol derivative obtained by reducing the ester group.

The uniqueness of this compound lies in its specific ester group, which can influence its reactivity and applications in organic synthesis .

生物活性

Ethyl 2-(naphthalen-2-yloxy)acetate (C14H14O3) is an organic compound recognized for its potential biological activities and applications in medicinal chemistry. This article reviews the compound's biological activity, synthesis methods, and relevant research findings, including case studies and data tables.

Overview of this compound

This compound is an ester synthesized from naphthalene and acetic acid. It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. The compound has been investigated for its potential as a precursor in the development of bioactive compounds, particularly in the field of medicinal chemistry.

Synthesis Methods

The synthesis of this compound typically involves the reaction of 2-naphthol with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is usually conducted in dry acetone under reflux conditions. Recent advancements have also explored using ultrasound to enhance reaction rates, demonstrating significant improvements in yield and efficiency compared to traditional methods .

Reaction Equation

Anticancer Properties

Research has indicated that this compound exhibits notable anticancer properties. A study involving molecular docking against histone deacetylase (HDAC) enzymes revealed binding energies ranging from -10.08 to -9.08 kcal/mol, suggesting potential inhibitory activity against cancer cell proliferation .

Table 1: Binding Affinities Against HDACs

| Compound | Binding Energy (kcal/mol) |

|---|---|

| This compound | -10.08 to -9.08 |

| Co-crystallized ligand (PDB: 4LY1) | -9.75 |

Antimicrobial Activity

The compound has also been studied for its antimicrobial effects. In vitro tests demonstrated significant antibacterial and antifungal activities, making it a candidate for further exploration in treating infections caused by resistant strains of bacteria and fungi .

The biological activity of this compound can be attributed to its ability to undergo hydrolysis, leading to the formation of active metabolites that may exert therapeutic effects. Hydrolysis can yield 2-(naphthalen-2-yloxy)acetic acid, which may possess enhanced biological activity compared to its parent compound .

Case Studies

- Anticancer Study : A recent study evaluated the anticancer efficacy of various naphthol derivatives, including this compound, against breast cancer cell lines (MCF-7). The compound exhibited an IC50 value indicating effective cytotoxicity at low concentrations .

- Antimicrobial Efficacy : Another study assessed the antimicrobial properties of this compound against common pathogens. Results indicated a strong inhibition zone against both Gram-positive and Gram-negative bacteria, highlighting its potential as a broad-spectrum antimicrobial agent .

常见问题

Basic Research Questions

Q. What are the standard protocols for synthesizing ethyl 2-(naphthalen-2-yloxy)acetate, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between 2-naphthol and ethyl chloroacetate under basic conditions (e.g., K₂CO₃ in DMF). Key parameters include solvent selection (polar aprotic solvents enhance reactivity), stoichiometric ratios (excess alkylating agent to drive completion), and temperature control (reflux for 5–7 hours). Reaction progress is monitored via TLC (e.g., hexane:ethyl acetate 7:3), and purification employs column chromatography or recrystallization . Optimization may involve factorial design experiments to test variables like catalyst loading or solvent polarity .

Q. How can researchers ensure the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Purity is validated using HPLC or GC-MS with >98% purity thresholds. Structural confirmation requires spectroscopic techniques:

- ¹H/¹³C NMR : Peaks at δ 4.2–4.4 ppm (ester -OCH₂CO-) and aromatic signals (6.8–8.2 ppm) confirm substitution patterns.

- FT-IR : Stretching frequencies at ~1740 cm⁻¹ (ester C=O) and 1250 cm⁻¹ (aryl ether C-O).

Discrepancies in spectral data necessitate re-evaluation of reaction conditions or byproduct analysis .

Q. What solvent systems are optimal for recrystallizing this compound?

- Methodological Answer : Solvent polarity and solubility trends guide selection. Ethanol-water mixtures (70:30) are effective due to moderate polarity, while toluene-hexane systems may resolve non-polar impurities. Solubility tests at varying temperatures (0°C to reflux) identify ideal recrystallization conditions. Yield and crystal quality are assessed via melting point (mp 141–143°C) and XRD .

Advanced Research Questions

Q. How can advanced spectroscopic techniques resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Contradictions in spectral data (e.g., unexpected coupling patterns in NMR) require multi-technique validation:

- 2D NMR (COSY, HSQC) : Maps proton-proton and carbon-proton correlations to confirm connectivity.

- X-ray crystallography : Resolves stereochemical uncertainties and crystal packing effects.

- DFT calculations : Predict NMR/IR spectra for comparison with experimental data .

Q. What experimental designs address contradictions in reactivity data for this compound under varying catalytic conditions?

- Methodological Answer : Use a mixed-methods approach :

- Factorial Design : Test variables (catalyst type, temperature, solvent) to identify interactions affecting yield/selectivity .

- Kinetic Studies : Monitor reaction rates via in-situ IR or UV-Vis to detect intermediates.

- Computational Modeling : Density Functional Theory (DFT) predicts transition states and activation barriers, aligning theoretical/experimental results .

Q. How can researchers reconcile discrepancies in bioactivity studies of this compound analogs?

- Methodological Answer : Contradictions often arise from assay variability or impurity interference. Mitigation strategies include:

- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple assays (e.g., enzyme inhibition vs. cell viability).

- Metabolite Profiling : LC-HRMS identifies degradation products or metabolites influencing activity.

- Blinded Replication : Independent labs validate results using standardized protocols .

Q. What computational tools predict the physicochemical properties of this compound for drug design?

- Methodological Answer : COMSOL Multiphysics or Gaussian software models:

- LogP : Predict partition coefficients using atom-based contributions (e.g., Crippen’s method).

- Solubility : Hansen solubility parameters guide excipient selection.

- ADMET Profiles : Tools like SwissADME or pkCSM simulate absorption, toxicity, and metabolic pathways .

Q. Data Analysis and Theoretical Frameworks

Q. How should researchers design experiments to investigate structure-activity relationships (SAR) for this compound?

- Methodological Answer : Apply hierarchical SAR analysis :

- Primary Screening : Test core scaffold (naphthalene-ether linkage) for baseline activity.

- Derivative Libraries : Modify ester groups or aryl substituents to map pharmacophore requirements.

- Statistical Models : QSAR regression analysis correlates structural descriptors (e.g., Hammett σ) with bioactivity .

Q. What strategies validate the mechanistic role of this compound in catalytic cycles?

属性

IUPAC Name |

ethyl 2-naphthalen-2-yloxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3/c1-2-16-14(15)10-17-13-8-7-11-5-3-4-6-12(11)9-13/h3-9H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKYNTNDECGNSGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80209130 | |

| Record name | (2-Naphthyloxy)acetic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80209130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6036-14-2 | |

| Record name | (2-Naphthyloxy)acetic acid ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006036142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-Naphthyloxy)acetic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80209130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。